1,3-Oxazinan-2-one

Catalog No.
S709557
CAS No.
5259-97-2
M.F
C4H7NO2
M. Wt
101.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Oxazinan-2-one

CAS Number

5259-97-2

Product Name

1,3-Oxazinan-2-one

IUPAC Name

1,3-oxazinan-2-one

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)

InChI Key

OYELEBBISJGNHJ-UHFFFAOYSA-N

SMILES

C1CNC(=O)OC1

Synonyms

2-Oxotetrahydro-1,3-oxazine; Perhydro-1,3-oxazepin-2-one; Tetrahydro-1,3-oxazin-2-one; Tetrahydro-2H-1,3-oxazin-2-one

Canonical SMILES

C1CNC(=O)OC1

The exact mass of the compound 1,3-Oxazinan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Oxazinan-2-one (CAS 5259-97-2), also known as trimethylene urethane, is a six-membered cyclic carbamate that serves as a high-value monomer and synthetic intermediate in advanced materials and fine chemicals. In industrial and laboratory procurement, it is primarily sought after for its unique thermodynamic profile, which allows it to undergo efficient ring-opening polymerization (ROP) to form isocyanate-free polyurethanes (NIPUs) [1]. Unlike highly stable five-membered analogs, 1,3-oxazinan-2-one possesses the necessary ring strain to act as a reactive precursor while remaining stable enough for standard handling and storage [2]. Additionally, its structure makes it an ideal aminopropylation reagent, cleanly transferring a three-carbon aminoalkyl chain in pharmaceutical synthesis[3].

Substituting 1,3-oxazinan-2-one with close analogs like 2-oxazolidinone (a five-membered cyclic carbamate) or trimethylene carbonate (a six-membered cyclic carbonate) fundamentally alters reaction pathways and polymer properties. 2-Oxazolidinone is thermodynamically stable and strongly resists ring-opening polymerization, making it entirely unsuitable as a monomer for polyurethane synthesis [1]. Furthermore, in alkylation reactions, using 2-oxazolidinone yields a two-carbon aminoethyl spacer rather than the strictly required three-carbon aminopropyl spacer provided by 1,3-oxazinan-2-one[2]. Conversely, substituting with trimethylene carbonate removes the nitrogen atom from the polymer backbone, resulting in polycarbonates that lack the critical hydrogen-bonding network necessary for the mechanical strength and hysteresis control characteristic of polyurethanes [3].

Thermodynamic Favorability for Ring-Opening Polymerization

The procurement of 1,3-oxazinan-2-one is essential for synthesizing isocyanate-free polyurethanes because it possesses the precise ring strain required for ring-opening polymerization (ROP). Unlike 5-membered cyclic carbamates (e.g., 2-oxazolidinone), which are thermodynamically stable and resist ROP, 1,3-oxazinan-2-one undergoes efficient cationic ROP. Studies using methyl trifluoromethanesulfonate (TfOMe) at 100 °C demonstrate that 1,3-oxazinan-2-one achieves a propagation rate constant of 4.2 x 10^-4 L/(mol s), yielding 70-80% poly(trimethylene urethane) with a uniform microstructure[1]. Attempts to polymerize 5-membered analogs under identical conditions yield negligible polymer mass.

Evidence DimensionPolymerization yield and propagation rate
Target Compound Data70-80% yield, k_p = 4.2 x 10^-4 L/(mol s)
Comparator Or Baseline2-Oxazolidinone (resists ROP / negligible yield)
Quantified Difference>70% difference in polymer yield under identical conditions
ConditionsCationic ROP in the melt at 100 °C with TfOMe initiator

Buyers must select the 6-membered ring for polyurethane manufacturing, as 5-membered analogs are thermodynamically incapable of serving as ROP monomers.

Kinetic Resistance to Ring-Closing Depolymerization

Polyurethanes derived from 1,3-oxazinan-2-one exhibit superior thermal stability against backbiting and depolymerization compared to those derived from shorter-chain precursors. The formation of the six-membered 1,3-oxazinan-2-one during polymer chain ring-closure is kinetically less favorable than the formation of a 5-membered ring. Consequently, poly(trimethylene urethane) can withstand elevated temperatures (up to 80-100 °C) without a significant drop in molecular weight, whereas polymers with 2-carbon spacers rapidly degrade via cascade ring-closure chain scission events[1].

Evidence DimensionKinetic favorability of ring-closing depolymerization
Target Compound DataKinetically disfavored (resists backbiting at 80 °C)
Comparator Or Baseline5-membered cyclic carbamate (kinetically favored, rapid degradation)
Quantified DifferenceSignificant reduction in chain scission events at 80 °C
ConditionsPolymer melt/solution at 80-100 °C

Ensures the long-term thermal and structural stability of the resulting non-isocyanate polyurethanes (NIPUs) in high-temperature industrial applications.

Specificity as an Aminopropylation Reagent

In pharmaceutical and fine chemical synthesis, 1,3-oxazinan-2-one acts as a highly specific aminopropylation agent. Heating 1,3-oxazinan-2-one with aniline hydrochlorides at 180 °C results in ring opening and the loss of CO2 to furnish N-aryl-1,3-propanediamines in high yields (72-78%). Substituting this compound with 2-oxazolidinone strictly yields N-aryl-1,2-ethanediamines via aminoethylation [1].

Evidence DimensionAlkyl spacer length in product
Target Compound Data3-carbon spacer (aminopropylation)
Comparator Or Baseline2-Oxazolidinone (2-carbon spacer, aminoethylation)
Quantified Difference1 carbon difference in aliphatic chain length
ConditionsNeat reaction with aniline hydrochloride at 180 °C

Buyers synthesizing ligands or active pharmaceutical ingredients (APIs) requiring a 3-carbon diamine spacer must procure 1,3-oxazinan-2-one, as the 5-membered analog yields the wrong molecular skeleton.

Isocyanate-Free Polyurethane (NIPU) Manufacturing

1,3-Oxazinan-2-one is the required monomer for producing poly(trimethylene urethane) via cationic or anionic ring-opening polymerization. It allows manufacturers to bypass toxic phosgene and isocyanate precursors while maintaining the critical hydrogen-bonding networks needed for elastomer and thermoset mechanical properties[1].

Synthesis of N-Aryl-1,3-Propanediamines

Utilized as a clean, efficient aminopropylation reagent for pharmaceutical intermediates. The reaction with aniline salts cleanly transfers a 3-carbon spacer while releasing only CO2 as a byproduct, avoiding the use of highly toxic or unstable linear alkylating agents [2].

Chiral Auxiliary and Ligand Precursor

Derivatives of 1,3-oxazinan-2-one are utilized to build 6-substituted chiral scaffolds. Procurement of the 6-membered ring is necessary when the spatial geometry of a 5-membered oxazolidinone auxiliary fails to provide the required steric hindrance or bite angle in asymmetric catalysis[3].

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

1,3-oxazinan-2-one

Dates

Last modified: 08-15-2023

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